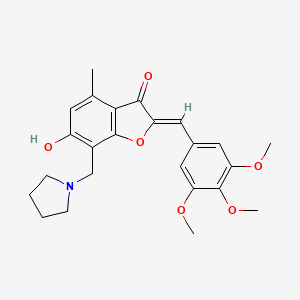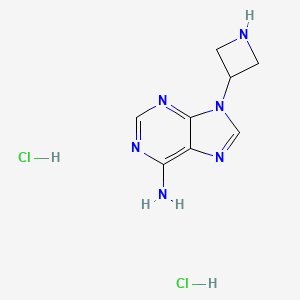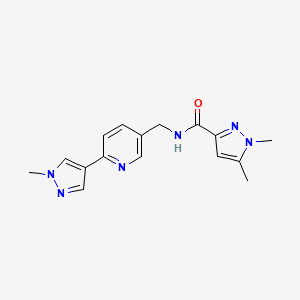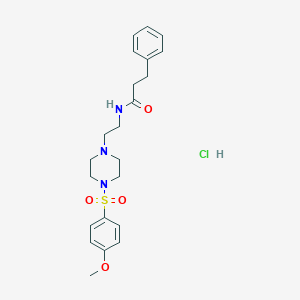![molecular formula C24H22N2O5S2 B3003094 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 941878-03-1](/img/structure/B3003094.png)
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological properties. Benzamide derivatives often contain various functional groups that can contribute to their activity, such as the methoxy, methylsulfonyl, and thiazole groups present in this compound. These derivatives are of interest due to their potential pharmacological activities, including anticancer, antibacterial, and antiarrhythmic properties .
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a solvent-free and efficient approach. For example, a series of N-substituted benzamide derivatives were synthesized using microwave irradiation, which is a technique that could potentially be applied to the synthesis of the compound . The structures of these compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and additional substituents that can influence the compound's properties. For instance, the presence of a thiazole ring can contribute to the compound's ability to form supramolecular gels, as seen in some N-(thiazol-2-yl)benzamide derivatives . The molecular conformation and the presence of substituents can also affect the compound's supramolecular aggregation and its biological activities .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. The introduction of different substituents through chemical reactions can lead to the formation of new compounds with potentially improved pharmacological profiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and methylsulfonyl groups can affect these properties and the compound's overall drug-likeness. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), are crucial for determining the potential of these compounds as drug candidates. Computational studies, such as molecular docking and ADMET predictions, are often performed to assess these properties .
Aplicaciones Científicas De Investigación
Anticancer Evaluation
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide and its derivatives have been investigated for their potential anticancer properties. A study by Ravinaik et al. (2021) synthesized a series of related compounds, evaluating their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The results demonstrated moderate to excellent anticancer activity, with some compounds showing higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activity
Compounds related to N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide have been explored for their antimicrobial and antifungal properties. Chawla (2016) reported the synthesis of thiazole derivatives showing promising antimicrobial activity against various gram-positive and gram-negative bacterial species, as well as antifungal activity against species like Candida albicans and Aspergillus niger (Chawla, 2016).
Electrophysiological Activity
A study by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, closely related to the compound . The compounds demonstrated potency comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a selective class III agent, indicating potential applications in treating arrhythmias (Morgan et al., 1990).
Synthesis and Biochemical Properties
Several studies have focused on the synthesis and characterization of benzamide derivatives. Research by Narayana et al. (2004) and Yadav and Ballabh (2020) highlights the synthesis process and the role of non-covalent interactions in the behavior of these compounds (Narayana et al., 2004); (Yadav & Ballabh, 2020).
Propiedades
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-18-13-14-19(31-2)22-21(18)25-24(32-22)26(15-16-9-5-4-6-10-16)23(27)17-11-7-8-12-20(17)33(3,28)29/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXVDWDLVDOZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine](/img/structure/B3003012.png)


![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)
![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)



![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)
![1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B3003027.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)
